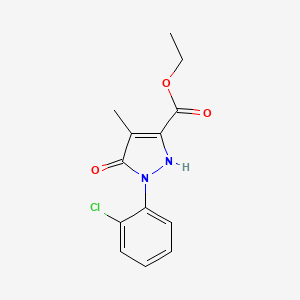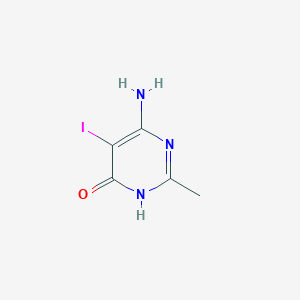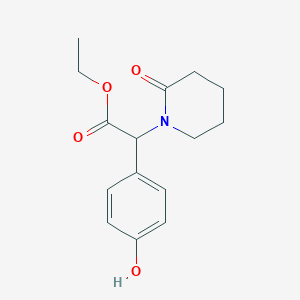
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, a hydroxy group, a methyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-1-(2-Chlorphenyl)-5-hydroxy-4-methyl-1H-pyrazol-3-carboxylat beinhaltet typischerweise die Reaktion von 2-Chlorbenzaldehyd mit Ethylacetoacetat in Gegenwart von Hydrazinhydrat. Die Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das zur Bildung des Pyrazolrings cyclisiert. Die Reaktionsbedingungen beinhalten häufig das Rückflussieren der Reaktanten in Ethanol oder einem anderen geeigneten Lösungsmittel .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-1-(2-Chlorphenyl)-5-hydroxy-4-methyl-1H-pyrazol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe in der Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung einer Carbonylverbindung.
Reduktion: Bildung eines Alkohols.
Substitution: Bildung substituierter Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-1-(2-Chlorphenyl)-5-hydroxy-4-methyl-1H-pyrazol-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Wird als potenzieller Leitverbindung für die Entwicklung neuer Pharmazeutika untersucht, die auf verschiedene Krankheiten abzielen.
Industrie: Wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-1-(2-Chlorphenyl)-5-hydroxy-4-methyl-1H-pyrazol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungswegen beteiligt sind, was zu entzündungshemmenden Wirkungen führt .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(2-Chlorphenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-on: Eine Verbindung mit einer ähnlichen Chlorphenylgruppe, aber einer anderen Kernstruktur.
Chalkon-Derivate: Verbindungen mit ähnlichen aromatischen Substitutionsschemata, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
Ethyl-1-(2-Chlorphenyl)-5-hydroxy-4-methyl-1H-pyrazol-3-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und dem Vorhandensein des Pyrazolrings einzigartig. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei.
Eigenschaften
CAS-Nummer |
274253-24-6 |
|---|---|
Molekularformel |
C13H13ClN2O3 |
Molekulargewicht |
280.70 g/mol |
IUPAC-Name |
ethyl 2-(2-chlorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-7-5-4-6-9(10)14/h4-7,15H,3H2,1-2H3 |
InChI-Schlüssel |
XVEKMMNGTPKYKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)

![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)





